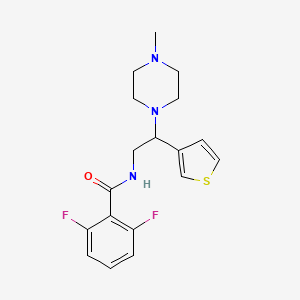

2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has been conducted on the synthesis of various benzamide derivatives, including those related to "2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide", focusing on their antimicrobial, antifungal, and anticancer activities. For instance, studies have reported on the microwave-assisted synthesis of hybrid molecules containing benzamide derivatives and their evaluation for antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against specific test microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013). Another study focused on the synthesis and characterization of novel thiophene-2-carboxaldehyde derivatives, highlighting their potent anticancer activity and their interaction with carrier proteins like Human Serum Albumin (HSA), which is crucial for understanding their pharmacokinetic mechanisms (Shareef et al., 2016).

Molecular Docking and Interaction Studies

The role of similar compounds in molecular docking studies, particularly in understanding their binding affinities to various biological targets such as 5-HT1A serotonin receptors, has been explored. These studies provide insights into the electrostatic interactions that underpin the observed biological activities and can guide the design of compounds with enhanced efficacy (Pessoa‐Mahana et al., 2012).

Imaging Agents for Cancer Diagnostics

Additionally, research into the synthesis of specific benzamide derivatives as potential PET (Positron Emission Tomography) imaging agents for cancer diagnostics has been reported. This includes the development of compounds aimed at imaging B-Raf(V600E) mutations in cancers, which represents a significant step forward in the non-invasive diagnosis and monitoring of cancer progression and response to therapy (Wang et al., 2013).

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHFMBBVBZPGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)

![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)

![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)